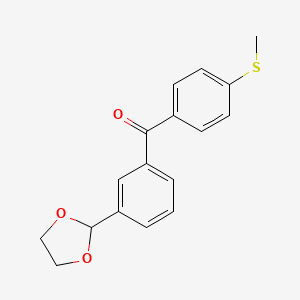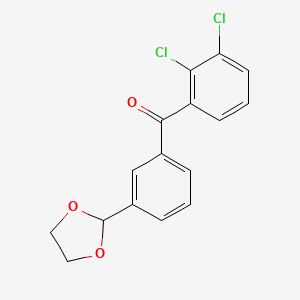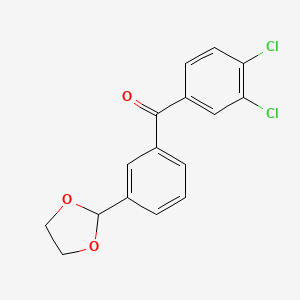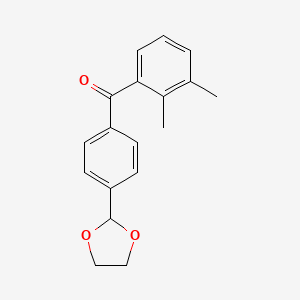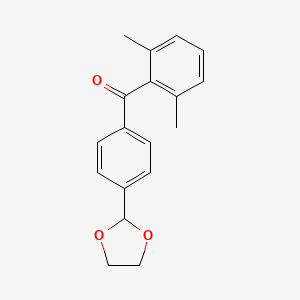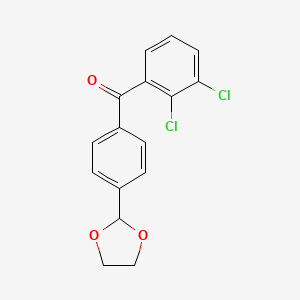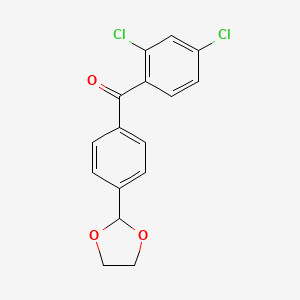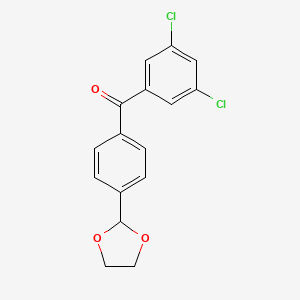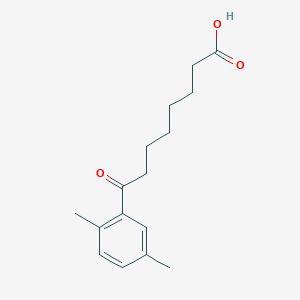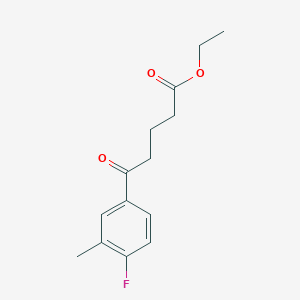
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids and their derivatives . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate .Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
Synthesis of Fluorinated Compounds : Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate and related compounds are utilized in synthesizing fluorinated building blocks, which are valuable in pharmaceutical and agricultural chemistry. The synthesis often involves photoisomerisation and cyclisation processes (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Crystal Structure Studies : Crystallographic studies of compounds related to Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate, such as Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, help in understanding the molecular arrangement and hydrogen bonding patterns, which are critical for developing new materials (Yeong, Chia, Quah, & Tan, 2018).
Biological and Pharmacological Applications
Antibacterial and Antifungal Studies : Derivatives of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate have been studied for their antibacterial and antifungal activities. These studies are essential for the development of new antimicrobial agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Anticancer Research : Certain derivatives exhibit potential anticancer activities. For instance, compounds like Ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate show promising results in cancer cell line studies (Kumar et al., 2020).
Neuropharmacological Properties : Related compounds are explored for their effects on serotonin receptors, which can have implications in treating neurological disorders like Alzheimer's disease (Kepe et al., 2006).
Material Science and Organic Synthesis
Copolymer Synthesis : Research in copolymer synthesis utilizes derivatives of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. These studies contribute to the development of new materials with specific properties (Kharas et al., 2016; Kharas et al., 2017).
Organic Synthesis Applications : It is also used in organic synthesis for creating novel compounds with potential pharmaceutical applications, like in the synthesis of Nazarov's reagent (Benetti et al., 2008).
Propriétés
IUPAC Name |
ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZSPFBANZATAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645594 |
Source


|
| Record name | Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898752-64-2 |
Source


|
| Record name | Ethyl 4-fluoro-3-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

